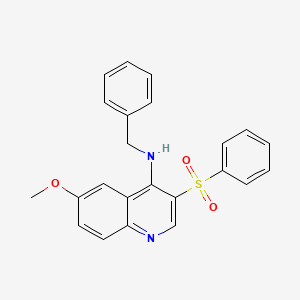

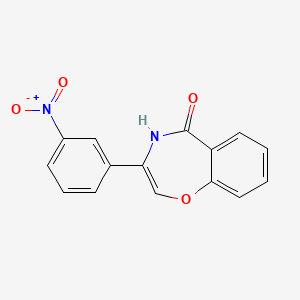

N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

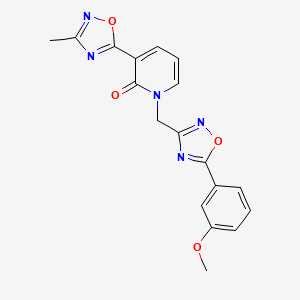

“N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” is a derivative of 3-(phenylsulfonyl)quinoline . It is part of a series of compounds synthesized for the development of new high-efficacy drugs based on 5-HT6 receptor antagonists for the treatment of CNS disorders .

Molecular Structure Analysis

The molecular structure of “N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” and its derivatives is influenced by the nature of the 4- and 8-substituents of the heterocycle . The most promising compounds were found to have a tertiary nitrogen atom in the 8-position and a secondary nitrogen or hydrogen in the 4-position .科学的研究の応用

Antagonist Activity in Medicinal Chemistry : A study described the synthesis and pharmacological evaluation of derivatives structurally related to N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine. These derivatives were designed as human A3 adenosine receptor antagonists, showing potential in therapeutic applications (Lenzi et al., 2006).

Catalysis in Organic Synthesis : Another research focused on the remote sulfonylation of aminoquinolines, like N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, using copper(II) catalysis. This method highlights an environmentally friendly approach to introducing sulfonyl groups into quinolines (Xia et al., 2016).

Antibacterial Applications : Research on the green synthesis of novel quinoxaline sulfonamides, including derivatives of N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Phosphine Ligands in Catalysis : A study involving the synthesis of rigid P-chiral phosphine ligands, which are related to the chemical structure of N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, demonstrated their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Electrochemical Behavior Studies : Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones, closely related to the compound , provided insights into the effects of acidity levels in solvents like acetonitrile on their reduction processes (Bautista-Martínez et al., 2004).

Antitumor Activity : A study on fused tetracyclic quinoline derivatives, structurally akin to N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, showed their potential in DNA intercalation, cytotoxicity, and induction of topoisomerase II-dependent DNA cleavage, indicating their possible use in cancer treatment (Yamato et al., 1989).

Chemical Synthesis and Modeling Studies : Further research into the synthesis and ligand-receptor modeling of similar quinoline derivatives explored their potential as human A3 adenosine receptor antagonists, highlighting the relevance of structural modifications on the biological activity of these compounds (Colotta et al., 2007).

作用機序

特性

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-methoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-28-18-12-13-21-20(14-18)23(25-15-17-8-4-2-5-9-17)22(16-24-21)29(26,27)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMCGCAKXBBBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)

![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)

![Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate](/img/structure/B2896217.png)